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molecular formula C12H9NO3 B8564825 4-Oxo-5-phenyl-1,4-dihydropyridine-3-carboxylic acid

4-Oxo-5-phenyl-1,4-dihydropyridine-3-carboxylic acid

Cat. No. B8564825
M. Wt: 215.20 g/mol
InChI Key: CRMGXQZGPJHHNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946282B2

Procedure details

To a solution of Meldrum's acid (1.0 g, 7.0 mmol) and dry TEA (5 mL, 35.6 mmol) in dry dichloromethane (15 mL) was added phenylacetyl chloride (0.95 mL, 7.13 mmol) dropwise at ice bath temperature. The reaction mixture was allowed to back to RT, stirred for 3.5 h. Crude adduct of Meldrum's acid and acetyl chloride was washed by 3N hydrochloric acid and concentrated. To the residue was added ethanol (20 mL); the reaction mixture was heated to reflux for 3 h. Resultant residue was made to react to N,N-dimethylformamide dimethyl acetal (1.5 mL, 11.2 mmol) in xylenes (15 mL) at 120° C. for 4 hrs with removal of methanol and concentrated in vacuo. The residue was cyclized by ammonium acetate (1.15 g) in methanol (20 mL) at reflux for 4 hrs. Crude ethyl ester was saponificated by 10% sodium hydroxide solution (10 mL) in methanol (20 mL). Reaction mixture was heated at 65° C. for 2.5 hours. Solid precipitated during acidic workup by 3N hydrochloric acid was collected by filter, washed by methanol (small amount), water and diethyl ether, dried to give the title compound D125 (671.2 mg, 21% over four steps). 1H-NMR (400 MHz, DMSO-d6): 13.16 (brs, 1H, NH), 8.60 (d, J=1.6 Hz, 1H, pyridone-H), 8.23 (d, J=1.6 Hz, 1H, pyridone-H), 7.65 (d, J=8 Hz, 2H, ArH), 7.50-7.41 (m, 3H, ArH).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
xylenes
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1(C)[O:9][C:7](=[O:8])[CH2:6][C:4](=[O:5])O1.[C:11]1([CH2:17][C:18](Cl)=O)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.CO[CH:23](OC)[N:24](C)C.CO>ClCCl>[O:5]=[C:4]1[C:17]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:18][NH:24][CH:23]=[C:6]1[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Name
TEA
Quantity
5 mL
Type
reactant
Smiles
Name
Quantity
0.95 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
xylenes
Quantity
15 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to back to RT
WASH
Type
WASH
Details
Crude adduct of Meldrum's acid and acetyl chloride was washed by 3N hydrochloric acid
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
To the residue was added ethanol (20 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hrs
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
Solid precipitated during acidic workup by 3N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
was collected
FILTRATION
Type
FILTRATION
Details
by filter
WASH
Type
WASH
Details
washed by methanol (small amount), water and diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
O=C1C(=CNC=C1C1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 671.2 mg
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 44.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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